Lenvatinib impurity 10, also referred to as LVTN-ZZ-10, is a significant impurity associated with the synthesis and degradation of lenvatinib, a potent small molecule kinase inhibitor used primarily in cancer therapy. Lenvatinib is known for its efficacy against various cancers, including thyroid cancer and renal cell carcinoma. The characterization and control of impurities like Lenvatinib impurity 10 are crucial for ensuring the safety and efficacy of pharmaceutical formulations.
Lenvatinib impurity 10 originates from the synthetic pathways employed in the production of lenvatinib mesilate. The synthesis involves multiple steps, during which various impurities can form due to side reactions or degradation processes. These impurities are monitored through rigorous quality control measures during drug manufacturing.
Lenvatinib impurity 10 is classified as a process impurity and degradation product. Its formation can occur under specific conditions during the synthesis of lenvatinib mesilate, particularly when exposed to acidic or basic environments or elevated temperatures.
The synthesis of lenvatinib mesilate typically involves a multi-step chemical process that includes:
In one documented method, a mixture of starting compounds undergoes a series of reactions, including amide bond formation and subsequent salt formation, leading to the generation of lenvatinib mesilate. During these reactions, Lenvatinib impurity 10 can form through hydrolysis or other side reactions, necessitating careful monitoring via high-performance liquid chromatography (HPLC) .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate the structure of impurities like Lenvatinib impurity 10. These techniques provide insights into the molecular weight and functional groups present in the compound .
Lenvatinib impurity 10 can form through several chemical reactions during the synthesis or degradation of lenvatinib:
The specific mechanisms by which Lenvatinib impurity 10 forms are linked to reaction conditions such as temperature, pH, and solvent choice. Monitoring these parameters is critical for minimizing impurity levels in the final pharmaceutical product.
Lenvatinib acts primarily as a tyrosine kinase inhibitor targeting several receptors involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs). The presence of impurities like Lenvatinib impurity 10 may influence the pharmacological profile of lenvatinib by potentially altering its efficacy or safety profile.
Clinical studies have shown that lenvatinib effectively inhibits tumor growth at doses that also maintain low levels of impurities . The pharmacokinetics and dynamics of lenvatinib are influenced by its formulation, which must be optimized to ensure minimal impact from impurities.
Lenvatinib impurity 10 serves primarily as a reference standard in analytical chemistry for assessing purity levels in pharmaceutical formulations containing lenvatinib. Its identification and quantification are crucial for ensuring compliance with regulatory standards regarding drug safety and efficacy.
Lenvatinib Impurity 10 (chemically designated as Lenvatinib N-oxide or methyl 4-(3-chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxylate N-oxide) is principally derived through oxidative modification of the parent quinoline scaffold. Retrosynthetic deconstruction reveals two primary precursor pathways: 1) Direct oxidation of Lenvatinib at the quinoline nitrogen atom, and 2) Stepwise construction from advanced intermediates followed by late-stage oxidation. The first pathway originates from Lenvatinib itself (4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide), where the tertiary nitrogen undergoes enzymatic or chemical oxidation to form the N-oxide derivative. The second pathway utilizes pre-oxidized intermediates, specifically 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide N-oxide, which subsequently undergoes urea coupling with cyclopropyl isocyanate. This intermediate-centric route proves advantageous for controlling regioselectivity, as oxidation prior to ureide formation minimizes competitive reactions at the aniline nitrogen [1] [7] [9].
Critical disconnections highlight the vulnerability of the quinoline nitrogen to electrophilic oxidation, particularly under conditions employing hydrogen peroxide, peracids, or enzymatic catalysis. The retrosynthetic map necessitates strict control over oxidizing agent concentration and reaction duration to prevent over-oxidation byproducts. Analytical data confirms that the quinoline N-oxide functionality manifests distinctive NMR shifts between δ 8.61–8.62 ppm (¹H) and 130–135 ppm (¹³C), providing signature markers for structural verification during retrosynthetic planning [1] [8].
The formation of Lenvatinib Impurity 10 involves critical alkylation and condensation steps that govern impurity yield and purity. During quinoline-aryl ether linkage formation, competitive O- versus N-alkylation presents a major diversion pathway. Kinetic studies demonstrate that the reaction between 4-chloro-7-methoxyquinoline-6-carboxamide and 4-amino-3-chlorophenol favors O-alkylation at 80–100°C in dimethyl sulfoxide (DMSO), yielding the desired ether precursor. However, elevated temperatures (>120°C) promote nucleophilic aromatic substitution at the quinoline C4 position by the aniline nitrogen, generating a non-oxidizable carbazole byproduct that ultimately diminishes Impurity 10 yield [2] [4].
Table 1: Solvent and Temperature Effects on Alkylation Selectivity
Solvent System | Temperature (°C) | O-Alkylation Yield (%) | N-Alkylation Yield (%) | Impurity 10 Precursor Purity |
---|---|---|---|---|
Dimethyl sulfoxide | 80 | 92.5 | 4.3 | 96.0% |
Dimethyl sulfoxide | 100 | 88.2 | 8.1 | 95.8% |
Dimethyl sulfoxide | 120 | 76.4 | 19.7 | 86.5% |
N,N-Dimethylformamide | 100 | 82.3 | 14.2 | 90.1% |
Tetrahydrofuran | 65 | 68.7 | 2.1 | 97.5% |
Urea bond formation via condensation between 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide N-oxide and cyclopropyl isocyanate exhibits distinct concentration-dependent dynamics. High-dilution conditions (0.1–0.3 M) in tetrahydrofuran suppress oligourea formation, whereas concentrated reaction mixtures (>0.5 M) generate bis-urea derivatives detectable at levels up to 12% without careful optimization. Stoichiometric imbalances exceeding 1.2:1 (isocyanate:amine) trigger symmetric urea generation through intermediary isocyanate hydrolysis. These side reactions consume the oxidized amine precursor, directly reducing Impurity 10 yields and complicating purification [2] [6].
Solvent polarity and protic character profoundly influence the oxidative generation of Lenvatinib Impurity 10. Non-aqueous media like dichloromethane support chemical oxidation with m-chloroperbenzoic acid (mCPBA), achieving N-oxide yields of 85–90% at 0–5°C. Conversely, aqueous-organic mixtures promote competitive quinoline ring hydrolysis, particularly at elevated temperatures, forming 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylic acid as a major degradation byproduct. This hydrolytic pathway predominates in methanol-water systems above 30°C, with kinetic studies revealing a 15-fold increase in hydrolysis rate compared to anhydrous methanol [5] [8].
Catalyst selection dictates reaction specificity in both chemical and biological oxidation routes:
Table 2: Catalytic Systems for Lenvatinib N-Oxide Formation
Catalytic System | Temperature (°C) | N-Oxide Yield (%) | Primary Byproduct | Byproduct Yield (%) |
---|---|---|---|---|
mCPBA/Dichloromethane | 0–5 | 85.3 | Chlorobenzoic acid | 4.2 |
H₂O₂/Tungstic acid | 25 | 91.7 | None | <0.5 |
H₂O₂/Uncatalyzed | 25 | 78.4 | Quinoline epoxide | 8.9 |
Aldehyde oxidase | 37 | 17.8* | Quinolinone (M2') | 3.1* |
*Enzymatic yields after 60 min incubation in human liver S9 fractions [10]
Notably, dimethyl sulfoxide solvent participates in unintended sulfoxidation side reactions when paired with strong oxidants, generating dimethyl sulfone contaminants that co-elute with Impurity 10 during reverse-phase chromatography. This necessitates solvent substitution to acetonitrile or ethyl acetate during final oxidation steps to maintain chromatographic resolution [5].
Process optimization for Impurity 10 control encompasses both synthetic parameter refinement and enzymatic pathway modulation. Key strategies include:
Temperature-Phased Alkylation: Implementing a gradient protocol (80°C → 100°C → 60°C) during ether bond formation maximizes conversion while minimizing thermal degradation. This approach reduces the carbazole byproduct from 8.9% to 1.2% through precise thermal management, as excessive local heating at higher temperatures drives dehydrohalogenation and subsequent cyclization [2] [4].
Oxidant Stoichiometry Control: Maintaining hydrogen peroxide concentrations below 1.5 equivalents during chemical oxidation prevents quinoline ring over-oxidation. Continuous addition techniques (syringe pump, 0.02 eq/min) outperform batch addition, lowering epoxide byproducts from 7.3% to 1.8%. Excess oxidant (>2 eq) triggers radical-mediated decomposition pathways, generating colored impurities that necessitate additional carbon treatment [1] [5].
Enzymatic Pathway Suppression: Although physiological Impurity 10 formation occurs post-administration, process-related analogues emerge during aqueous processing. Incorporating aldehyde oxidase inhibitors (0.1 mM raloxifene) in work-up solutions quenches residual enzymatic activity in biological starting materials. Furthermore, maintaining pH < 6.0 during isolation deactivates aldehyde oxidase, which exhibits optimal activity at pH 7.4 [10].
Chromatographic Purification: Reverse-phase chromatography employing C18-modified silica (10 μm particle size) with methanol-phosphate buffer (pH 3.0) mobile phase achieves baseline separation of Lenvatinib Impurity 10 from structurally similar oxidation products. This purification resolves critical pairs including Impurity 10 and the quinolinone metabolite (M2'), which differ by only 0.3 min retention time under acidic conditions [6] [8].
Process analytical technology tools enable real-time monitoring of oxidation state progression, allowing termination at precisely defined conversion thresholds (85–90%) to prevent over-oxidation. Implementation of these integrated controls reduces process-related Impurity 10 levels from 0.8–1.2% to <0.15% in final active pharmaceutical ingredient batches, meeting stringent International Council for Harmonisation qualification thresholds (<0.10% for unidentified impurities) [4] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3